molecular formula C18H21NO6 B4405585 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4405585
M. Wt: 347.4 g/mol
InChI Key: QXAWEDXHWPNFQW-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with methoxy groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxybenzamide
  • 3,4,5-trimethoxybenzamide
  • N-(3,4,5-trimethoxyphenyl)benzamide

Uniqueness

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide stands out due to the presence of multiple methoxy groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering unique properties compared to its analogs.

Properties

IUPAC Name

2,6-dimethoxy-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-21-12-7-6-8-13(22-2)16(12)18(20)19-11-9-14(23-3)17(25-5)15(10-11)24-4/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWEDXHWPNFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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